REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]1([N:12]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)N=C2CCC(=O)CC2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(O)(=O)C>[CH:8]1[CH:9]=[CH:10][CH:11]=[C:6]2[NH:12][C:24]3[C:25](=[CH:26][C:21]4[NH:12][C:6]5[C:7]([C:22]=4[CH:23]=3)=[CH:8][CH:9]=[CH:10][CH:11]=5)[C:7]=12
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Name
|
cyclohexane-1,4-dione bisphenylhydrazone
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(N=C1CCC(CC1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1.5 liter flask equipped with a mechanical stirrer and a condenser
|
Type
|
ADDITION
|
Details
|
After the aforementioned addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C.
|
Type
|
STIRRING
|
Details
|
stirred for a further 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was heated to about 65° C. (Centigrade throughout)
|
Type
|
CUSTOM
|
Details
|
until an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
within 5 minutes a light brown solid was formed
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered cake was then washed with acetic acid, water
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
before filtering
|
Type
|
CUSTOM
|
Details
|
drying in vacuo for about 2 to 5 hours
|
Duration
|
3.5 (± 1.5) h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C(=CC=C1)NC=1C2=CC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |